![molecular formula C4H5F3O2 B1295198 2,2,2-Trifluoroethyl acetate CAS No. 406-95-1](/img/structure/B1295198.png)
2,2,2-Trifluoroethyl acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,2,2-trifluoroethyl acetate can involve catalytic trifluoromethylation, as described in the first paper, where aryl- and vinylboronic acids are trifluoromethylated using a benzo[b]thiophenium triflate in the presence of a copper catalyst and collidine in ethyl acetate . Although this does not directly describe the synthesis of this compound, it provides insight into the types of reactions that might be used to introduce trifluoromethyl groups into organic molecules.
Molecular Structure Analysis
The third paper provides an in-depth analysis of the molecular structure of 2,2,2-trifluoroethyl trifluoroacetate, which is a closely related compound to this compound . The study uses electron-diffraction data, ab initio, and DFT calculations to determine that the molecule can exist in both anti, anti and anti, gauche conformations, with the anti, anti conformation being energetically preferred. This information is relevant as it gives an idea of the conformational flexibility and preferences of molecules with trifluoroethyl groups.
Chemical Reactions Analysis
The fourth paper discusses the exchange reactions of acetate ligands with trifluoroacetate groups in rhodium(II) compounds . This study highlights the reactivity of trifluoroacetate groups and their ability to participate in ligand exchange reactions, which could be relevant when considering the reactivity of this compound in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the third paper's analysis of 2,2,2-trifluoroethyl trifluoroacetate includes vibrational spectroscopy data and a discussion of the compound's behavior in different phases (gas, liquid, and solid) . This can provide some indirect information about the physical properties such as phase behavior and vibrational spectra that might be expected for this compound.
Scientific Research Applications
Electrochemical Capacitors
2,2,2-Trifluoroethyl acetate and its analogs have been studied for their potential in enhancing the stability of electrochemical capacitors at higher voltages. Research conducted by Krause et al. (2021) demonstrated that fluorinated additives, including 2,2,2-trifluoroethyl analogs, could improve capacitor stability and retention of capacitance at voltages between 3.5 and 4.0 V. This suggests new strategies for increasing the operating limits of supercapacitors, thus enhancing their energy storage and compatibility with lithium-ion battery cells in hybrid configurations (Krause et al., 2021).
Mass Spectrometry Analysis
The compound has also been utilized in mass spectrometry studies. Fujishige et al. (1998) investigated the unimolecular decompositions of metastable ions produced from this compound under electron impact. Their work contributes to the understanding of the behavior of this compound in mass-analyzed ion kinetic energy spectrometry and aids in the interpretation of mass spectral data (Fujishige et al., 1998).
Synthesis of Onium Salts
In the field of organic chemistry, Umemoto and Gotoh (1991) reported the synthesis of various 2,2,2-trifluoroethyl onium triflates using (2,2,2-trifluoroethyl)phenyliodonium triflate. This research illustrates the potential of this compound derivatives in synthesizing complex organic salts, expanding the toolbox available for organic synthesis and chemical reactions (Umemoto & Gotoh, 1991).
Electrophilic Fluorination
Zhao and Hu (2012) explored the use of this compound derivatives in the electrophilic fluorination of organoboronic acids and esters. This study sheds light on novel methods for introducing fluorinated moieties into organic molecules, which is significant in drug design and medicinal chemistry (Zhao & Hu, 2012).
Lithium-Ion Batteries
Doi et al. (2021) investigated this compound-based electrolyte solutions for lithium-ion batteries. They found that these solutions offered improved charge/discharge performance for certain electrodes, highlighting the role of this compound in developing more efficient energy storage solutions (Doi et al., 2021).
Safety and Hazards
Future Directions
2,2,2-Trifluoroethyl acetate has been used as an electrolyte solvent for lithium-ion batteries . The electrode reaction was markedly improved when a small amount of ethylene carbonate (EC) was added into the LiTFSA/TFEAc solution, which demonstrated a high-rate charge/discharge performance superior to that of the conventional carbonate-based Li-ion battery electrolyte . This suggests potential future directions for the use of this compound in improving the performance of lithium-ion batteries.
Mechanism of Action
Target of Action
The primary target of 2,2,2-Trifluoroethyl acetate (TFEAc) is the lithium-ion battery. It serves as an electrolyte solvent in these batteries .
Mode of Action
TFEAc interacts with lithium ions in the battery. The weak solvation ability of TFEAc (predicted Gutmann donor number of 9.1) leads to the formation of contact ion pair complexes [Li (TFEAc) 2 (TFSA)] in binary LiTFSA/TFEAc solutions . The addition of ethylene carbonate (EC) to the TFEAc electrolyte changes the structure of the lithium-ion complex. Lithium ions coordinate with each TFEAc, EC, and TFSA component to produce [Li (TFEAc) (EC) (TFSA)] as the main species .
Biochemical Pathways
The lithium ions interact with the TFEAc in the electrolyte solution, affecting the battery’s electrochemical and structural characteristics .
Pharmacokinetics
TFEAc has a molecular weight of 142.08, a density of 1.258 g/cm3, and a boiling point of 78 °C . It is soluble in water (16 g/L at 25°C) and organic solvents such as alcohols and ethers .
Result of Action
The use of TFEAc as an electrolyte solvent in lithium-ion batteries results in improved cycle life and C-rate of a NMC622/graphite cell when cycled at -20 °C and -40 °C, respectively . In addition to superior low-temperature performance, the electrolyte is nonflammable and tolerant for high voltage charging, all owing to its fluorine content .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TFEAc. For example, it is flammable and should be kept away from sources of ignition . It also has a certain volatility, so inhalation or skin contact should be avoided during handling . Its placement and use should be away from fire and heat sources . Proper storage is necessary to avoid reactions with oxidizers, strong acids, or strong bases .
properties
IUPAC Name |
2,2,2-trifluoroethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWSJJBOQDKOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193609 | |
Record name | 2,2,2-Trifluoroethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
406-95-1 | |
Record name | 2,2,2-Trifluoroethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoroethyl acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,2,2-Trifluoroethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoroethyl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,2-TRIFLUOROETHYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN07RVL78U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2,2,2-Trifluoroethyl acetate in lithium-ion batteries?
A1: this compound (TFEA) shows promise as a solvent in electrolytes for lithium-ion batteries, particularly for applications requiring high voltage and improved safety. Research suggests that TFEA-containing electrolytes can enhance the stability of LiNi0.8Mn0.1Co0.1O2 cathodes at high voltages (3.0-4.5 V) [, ]. This improved stability is attributed to the formation of a more robust cathode/electrolyte interface that mitigates detrimental side reactions. Additionally, the non-combustible nature of TFEA contributes to the overall safety of the battery system []. Further research highlights the potential of TFEA in enabling fast-charging Li-ion batteries due to its low viscosity and weak solvation properties [, ].
Q2: How does the fluorination of ethyl acetate impact its properties as an electrolyte solvent?
A2: Fluorination significantly alters the properties of ethyl acetate, making it more suitable for lithium-ion battery applications. Specifically, fluorination adjacent to the carbonyl group in this compound (TFEA) leads to a reduced electron density on the carbonyl oxygen []. This weaker Lewis basicity results in weaker binding with Li+ ions, enhancing Li+ diffusivity at low temperatures compared to conventional carbonate electrolytes [].
Q3: Can this compound be used to synthesize other valuable chemicals?
A3: Yes, this compound can be used as a reagent in organic synthesis. One example is its application in the synthesis of [15N]-labeled acetamide and acetonitrile []. This method utilizes the reaction of this compound with 15NH4OH, leading to high yields of the labeled products [].
Q4: What spectroscopic techniques are useful for studying reactions involving this compound?
A4: Both high-resolution and medium-resolution NMR spectroscopy are valuable tools for studying reactions involving this compound. For instance, 1H and 19F medium-resolution NMR (MR-NMR) can be used for online reaction monitoring of the esterification of 2,2,2-trifluoroethanol with acetic acid to produce this compound []. This technique allows for real-time analysis of the reaction mixture without the need for invasive sampling procedures [].
Q5: What are the known fragmentation pathways of the this compound ion in mass spectrometry?
A5: Mass spectrometry studies, specifically using mass-analyzed ion kinetic energy (MIKE) spectrometry, reveal that the metastable ion of this compound ([M+H]+) decomposes primarily through the loss of HF []. This elimination reaction occurs via a 1,2-elimination mechanism, resulting in the formation of a characteristic fragment ion [].
Q6: Are there any environmental concerns associated with this compound?
A6: While this compound offers several advantages in lithium-ion batteries and chemical synthesis, it's crucial to consider its environmental impact. One study investigated the Henry's law constant and hydrolysis rate of this compound to understand its behavior in the atmosphere and water bodies []. This information is essential for assessing its potential environmental risks and developing appropriate mitigation strategies [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.